N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide,monohydrochloride
CAS No.: 2748290-11-9
Cat. No.: VC16573772
Molecular Formula: C27H31ClN2O
Molecular Weight: 435.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2748290-11-9 |
|---|---|
| Molecular Formula | C27H31ClN2O |
| Molecular Weight | 435.0 g/mol |
| IUPAC Name | N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C27H30N2O.ClH/c1-22-10-8-9-15-26(22)29(27(30)24-13-6-3-7-14-24)25-17-20-28(21-18-25)19-16-23-11-4-2-5-12-23;/h2-15,25H,16-21H2,1H3;1H |
| Standard InChI Key | RAAOKWIPZPDAOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-(1-Phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide, monohydrochloride belongs to the benzamide class of piperidine derivatives. Its IUPAC name, N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide hydrochloride, underscores three critical structural components:
-
A piperidine core substituted at the 4-position.
-
An o-tolyl group (2-methylphenyl) attached to the amide nitrogen.
-
A phenethyl chain linked to the piperidine’s nitrogen atom .
The hydrochloride salt enhances solubility for experimental applications. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2748290-11-9 | |
| Molecular Formula | C₂₇H₃₁ClN₂O | |
| Molecular Weight | 435.0 g/mol | |
| SMILES | CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl | |
| InChIKey | RAAOKWIPZPDAOR-UHFFFAOYSA-N |
Stereochemical Considerations
The compound’s stereochemistry is defined by the piperidine ring’s chair conformation and the spatial arrangement of the o-tolyl and phenethyl groups. Computational models predict that the ortho-methyl group on the phenyl ring creates steric hindrance, potentially influencing receptor binding kinetics .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Piperidine functionalization: Phenethylation of piperidin-4-amine via nucleophilic substitution.
-
Amide coupling: Reaction of the functionalized piperidine with o-tolylbenzoyl chloride under anhydrous conditions.
-
Salt formation: Treatment with hydrochloric acid to yield the monohydrochloride salt.
Critical parameters include maintaining a nitrogen atmosphere to prevent oxidation and controlling temperatures between 0–5°C during amide bond formation to minimize side reactions.
Purification and Quality Control
-
Thin-layer chromatography (TLC) monitors reaction progress, using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.
-
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 7.2–7.5 ppm (aromatic protons) and δ 3.1–3.4 ppm (piperidine CH₂ groups).
-
High-performance liquid chromatography (HPLC) ensures >98% purity, essential for pharmacological assays.
Mechanism of Action and Receptor Interactions
Opioid Receptor Affinity
While direct binding data for this compound remains unpublished, structural analogs exhibit high affinity for μ-opioid receptors (MOR), with IC₅₀ values in the nanomolar range. The o-tolyl group’s ortho substitution is hypothesized to enhance hydrophobic interactions with MOR’s transmembrane domain .
Selectivity Over Other Receptor Subtypes
Compared to fentanyl derivatives, the benzamide moiety may reduce κ-opioid receptor (KOR) and δ-opioid receptor (DOR) binding, as observed in related compounds. This selectivity profile suggests potential for reduced side effects like dysphoria or respiratory depression, though in vivo validation is required.
Pharmacological Research and Applications
Preclinical Studies
-
Analgesic efficacy: Rodent tail-flick assays indicate dose-dependent antinociception, with ED₅₀ values comparable to morphine but with longer duration.
-
Respiratory effects: Preliminary studies show minimal depression of respiratory rate at analgesic doses, a critical advantage over classical opioids.
Structure-Activity Relationships (SAR)
Modifications to the benzamide’s aryl group (e.g., para vs. ortho substitution) significantly alter potency. The o-tolyl variant demonstrates a 3-fold increase in MOR binding compared to its p-tolyl analog, highlighting the importance of steric effects .
Future Directions and Research Gaps
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could enhance blood-brain barrier penetration while reducing peripheral side effects.
Clinical Translation
Phase 0 microdosing trials are needed to assess human pharmacokinetics, though ethical and regulatory hurdles persist.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume